7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid is a complex organic compound with the molecular formula CHBNO and a molecular weight of 302.14 g/mol. This compound is classified as an imidazo[1,2-a]pyridine derivative, which features a fused bicyclic structure that is significant in medicinal chemistry for its biological activity.
7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. It is also classified as a boron-containing compound due to the incorporation of the tetramethyl-1,3,2-dioxaborolane moiety.
The synthesis of 7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid can involve several steps:
The reaction conditions often include:
The molecular structure comprises an imidazo[1,2-a]pyridine core substituted at the 7-position with a methyl group and at the 6-position with a tetramethyl-1,3,2-dioxaborolan-2-yl group. The presence of these functional groups contributes to its unique chemical properties.
Key structural data includes:
7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid can participate in various chemical reactions:
Reagents and conditions for these reactions can vary widely but often include:
The mechanism by which 7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid exerts its biological effects typically involves interaction with specific enzymes or receptors within biological systems.
Research suggests that compounds within this class may act as inhibitors for various kinases by binding to their active sites or allosteric sites, thereby modulating their activity. This interaction is critical for their potential therapeutic applications in diseases such as cancer .
Key physical properties include:
Chemical properties include:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) are commonly used to confirm structural integrity and purity .
The primary applications of 7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid lie in medicinal chemistry. Its derivatives are being explored as potential inhibitors for various kinases involved in cancer pathways and other diseases. Additionally, due to its unique structure, it may serve as a scaffold for developing new therapeutic agents targeting different biological pathways .
The integration of boron atoms into pharmacophores represents a transformative strategy in modern drug discovery, leveraging boron’s unique electronic properties and ability to form reversible covalent bonds with biological targets. Boron-containing heterocycles exhibit distinctive three-dimensional architectures and electron-deficient characteristics that enable precise interactions with enzyme active sites. Specifically, the tetramethyl-1,3,2-dioxaborolane moiety—a cyclic boronic ester protecting group—confers enhanced metabolic stability and improved membrane permeability while maintaining reactivity in biological environments [2] . This structural motif facilitates key molecular recognition events, as evidenced by boron-based drugs (e.g., bortezomib and tavaborole) that target proteasomes and aminoacyl-tRNA synthetases, respectively [5].
In kinase inhibitor design, boron’s vacant p-orbital enables coordinate bonding with catalytic lysine or serine residues, often resulting in heightened binding affinity and selectivity. Imidazo[1,2-a]pyridine scaffolds incorporating boronic esters exploit this mechanism, as demonstrated by compounds showing sub-micromolar inhibition of tyrosine kinases [5] . The sp² hybridization of boron within the dioxaborolane ring further stabilizes binding through electrostatic and hydrophobic interactions within ATP-binding pockets, positioning these hybrids as privileged structures for oncological therapeutics.
Imidazo[1,2-a]pyridine stands as a "drug-prejudiced" scaffold due to its broad bioactivity profile and presence in marketed therapeutics (e.g., alpidem for anxiolysis and zolpidem for insomnia) [1] [5]. This bicyclic 5-6 heterocyclic system offers multiple vectors for structural diversification, allowing fine-tuning of electronic properties, steric bulk, and hydrogen-bonding capacity. Derivatives functionalized at the C6 position exhibit pronounced activity against protein kinases implicated in tumor proliferation and metastasis. For instance, 6-aryl-substituted analogues disrupt vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR) signaling by competitively occupying hydrophobic regions adjacent to the kinase hinge domain [5].
The strategic incorporation of carboxylic acid at the C2 position—as seen in the target compound—introduces an anionic "anchor" capable of forming salt bridges with basic residues (e.g., arginine or lysine) in allosteric binding sites. This feature, combined with the steric modulation afforded by the 7-methyl group, enhances target specificity while mitigating off-target effects. Recent studies confirm that such derivatives impair phosphorylation cascades in breast and lung carcinoma cell lines, inducing apoptosis at nanomolar concentrations [1] [5].
Chemical Synthesis and Characterization
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2